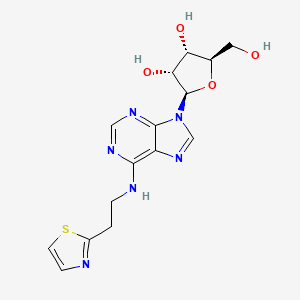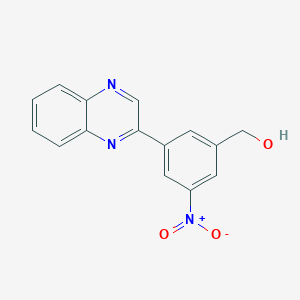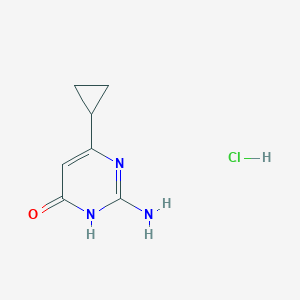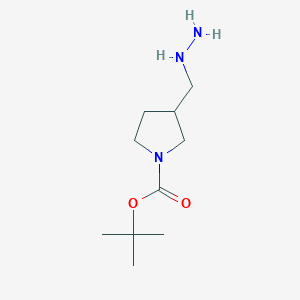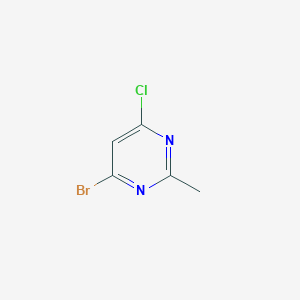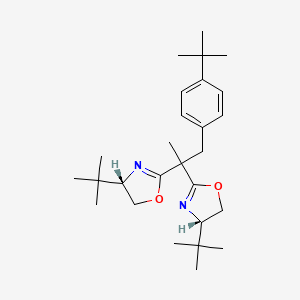![molecular formula C13H15NOS B12942176 2-(Benzo[d]thiazol-2-yl)cyclohexanol](/img/structure/B12942176.png)
2-(Benzo[d]thiazol-2-yl)cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzo[d]thiazol-2-yl)cyclohexanol is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Métodos De Preparación
The synthesis of 2-(Benzo[d]thiazol-2-yl)cyclohexanol typically involves the reaction of 2-aminothiophenol with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and a solvent. One common method involves the use of a solvent-free ionic liquid immobilized reaction, which has been shown to be efficient and expeditious . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
2-(Benzo[d]thiazol-2-yl)cyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or aldehydes .
Aplicaciones Científicas De Investigación
2-(Benzo[d]thiazol-2-yl)cyclohexanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzothiazole derivatives, including this compound, have been studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 2-(Benzo[d]thiazol-2-yl)cyclohexanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, benzothiazole derivatives have been shown to inhibit c-MET kinase, which plays a role in cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparación Con Compuestos Similares
2-(Benzo[d]thiazol-2-yl)cyclohexanol can be compared with other benzothiazole derivatives, such as 2-(Benzo[d]thiazol-2-yl)phenol and 2-(Benzo[d]thiazol-2-yl)aniline. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituent, cyclohexanol, which imparts distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C13H15NOS |
|---|---|
Peso molecular |
233.33 g/mol |
Nombre IUPAC |
2-(1,3-benzothiazol-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H15NOS/c15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16-13/h2,4,6,8-9,11,15H,1,3,5,7H2 |
Clave InChI |
BLXQILUYVBCHSS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)C2=NC3=CC=CC=C3S2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B12942126.png)
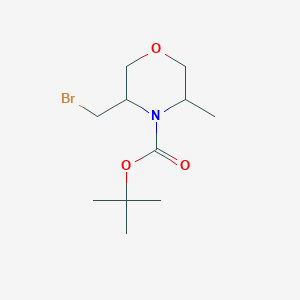

![1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-one](/img/structure/B12942138.png)
